molecular formula C11H17NO2 B6142111 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol CAS No. 1183388-46-6

1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol

Cat. No.: B6142111
CAS No.: 1183388-46-6
M. Wt: 195.26 g/mol
InChI Key: GGGMYEXLQFCMJA-UHFFFAOYSA-N
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Description

1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is an organic compound with a complex structure that includes an aminomethyl group attached to a phenoxy ring, which is further connected to a methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)phenol with 2-methylpropan-2-ol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and advanced purification techniques to handle large quantities while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols .

Mechanism of Action

The mechanism by which 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is unique due to its specific structure, which combines an aminomethyl group with a phenoxy ring and a methylpropan-2-ol moiety. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

IUPAC Name

1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMYEXLQFCMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=CC=C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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